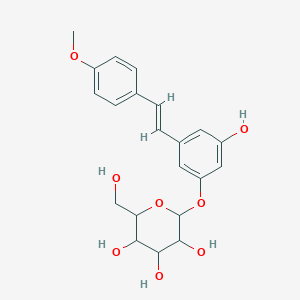

Desoxyrhaponticin

Descripción

This compound is a natural product found in Veratrum dahuricum, Rheum palmatum, and other organisms with data available.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-27-15-6-4-12(5-7-15)2-3-13-8-14(23)10-16(9-13)28-21-20(26)19(25)18(24)17(11-22)29-21/h2-10,17-26H,11H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMQRDLLSRLUJY-DXKBKAGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Primary Natural Source of Desoxyrhaponticin: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the primary natural source of Desoxyrhaponticin, a hydroxystilbene compound of significant interest to the scientific community. This in-depth resource provides researchers, scientists, and drug development professionals with critical data on the compound's origins, quantitative analysis, and relevant biological pathways. The principal natural source of this compound is identified as the roots and rhizomes of various species within the Rheum genus, commonly known as rhubarb.

This compound, a stilbene (B7821643) glycoside, is found in notable concentrations in several rhubarb species, including Siberian rhubarb (Rheum rhaponticum), Chinese rhubarb (Rheum officinale), and Tangut rhubarb (Rheum tanguticum). The compound is often found alongside its structural analog, rhaponticin. The concentration of these compounds can vary significantly between different species and even between different parts of the same plant.

Quantitative Analysis of this compound in Rheum Species

Quantitative analysis reveals that the roots and rhizomes of Rheum species are the most abundant sources of this compound. The concentration is notably lower in the petioles (leaf stalks). A standardized extract of Rheum rhaponticum, known as ERr 731, is particularly rich in both rhaponticin and this compound. While precise comparative data across all species is still an area of active research, available studies provide valuable insights into the varying concentrations of this bioactive compound.

| Plant Species | Plant Part | Compound | Concentration | Reference |

| Rheum rhaponticum | Root | This compound | Major constituent of ERr 731 extract | [1] |

| Rheum rhaponticum | Root | Rhaponticin | >54% in a standardized extract | [2] |

| Rheum rhaponticum | Root | This compound | >27% in a standardized extract | [2] |

| Rheum tanguticum | Root | trans-Desoxyrhaponticin | 20.5 mg isolated from 80 mg crude sample | [3] |

| Rheum undulatum | Rhizomes & Petioles | Rhaponticin & this compound | 0.3 - 31.5 mg/g | [4] |

| Rheum rhaponticum | Rhizomes & Petioles | Rhaponticin & this compound | Lower than in Rheum undulatum |

Experimental Protocols

The isolation, quantification, and biological evaluation of this compound involve several key experimental protocols. High-Performance Liquid Chromatography (HPLC) is a principal technique for the quantitative analysis of this compound in plant extracts. Furthermore, understanding its biological activity necessitates specific in vitro assays, such as those for determining its interaction with estrogen receptors and its inhibitory effects on enzymes like fatty acid synthase.

Protocol for Extraction and Quantification of this compound from Rheum Roots using HPLC

This protocol outlines a general procedure for the extraction and quantification of this compound from dried and powdered rhubarb roots.

-

Extraction:

-

Weigh approximately 1 gram of powdered Rheum root material.

-

Perform extraction with a suitable solvent, such as 70% ethanol, using a reflux apparatus for 2 hours. This process should be repeated three times.

-

Combine the extracts and filter through Whatman No. 2 filter paper.

-

Evaporate the solvent under reduced pressure using a rotary evaporator at 50°C.

-

The resulting crude extract can be further purified using techniques like solid-phase extraction.

-

-

HPLC Analysis:

-

Mobile Phase: A gradient of methanol (B129727) and water (with 0.1% formic acid) is commonly used.

-

Column: A C18 reversed-phase column is typically employed.

-

Detection: UV detection at a wavelength of approximately 320 nm is suitable for detecting this compound.

-

Quantification: A calibration curve is generated using a certified reference standard of this compound. The concentration in the sample is determined by comparing its peak area to the calibration curve.

-

Protocol for Estrogen Receptor β (ERβ) Binding Assay

This protocol provides a framework for assessing the binding affinity of this compound to the estrogen receptor β.

-

Assay Principle: This is a competitive binding assay where the test compound (this compound) competes with a radiolabeled estrogen, such as [³H]-estradiol, for binding to the ERβ protein.

-

Materials:

-

Purified recombinant human ERβ.

-

[³H]-estradiol.

-

This compound standard.

-

Assay buffer (e.g., Tris-based buffer with additives to stabilize the receptor).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate a constant amount of ERβ and [³H]-estradiol with varying concentrations of this compound.

-

Allow the reaction to reach equilibrium.

-

Separate the bound from the free radioligand using a method like hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantify the amount of bound [³H]-estradiol using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined.

-

Protocol for Fatty Acid Synthase (FAS) Inhibition Assay

This protocol describes a method to evaluate the inhibitory effect of this compound on the activity of fatty acid synthase.

-

Assay Principle: The activity of FAS is measured by monitoring the oxidation of NADPH, a required cofactor, which results in a decrease in absorbance at 340 nm.

-

Materials:

-

Purified FAS enzyme.

-

Substrates: Acetyl-CoA and Malonyl-CoA.

-

Cofactor: NADPH.

-

This compound standard.

-

Assay buffer.

-

-

Procedure:

-

Pre-incubate the FAS enzyme with various concentrations of this compound.

-

Initiate the reaction by adding the substrates and NADPH.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the rate of NADPH oxidation.

-

The concentration of this compound that causes 50% inhibition of the enzyme activity (IC50) is determined.

-

Signaling Pathways and Molecular Interactions

This compound exerts its biological effects through modulation of specific signaling pathways. Two key pathways that have been identified are the estrogen receptor β (ERβ) signaling pathway and the fatty acid synthase (FAS) signaling pathway.

Estrogen Receptor β (ERβ) Signaling Pathway

This compound acts as a selective agonist for estrogen receptor β (ERβ). Upon binding, it can initiate a signaling cascade that influences gene expression. This selective agonism is of particular interest as ERβ activation is often associated with anti-proliferative and pro-apoptotic effects in certain cancer cells, contrasting with the proliferative effects often mediated by ERα.

Fatty Acid Synthase (FAS) Inhibition Pathway

This compound has been shown to be an inhibitor of fatty acid synthase (FAS), an enzyme that is overexpressed in many cancer cells and is crucial for their proliferation and survival. By inhibiting FAS, this compound can disrupt the synthesis of fatty acids, leading to a cascade of events that can induce apoptosis in cancer cells.

This technical guide provides a foundational understanding of the natural sourcing and biological relevance of this compound. Further research into its quantitative distribution across a wider range of Rheum species and the elucidation of its complex signaling interactions will be crucial for harnessing its full therapeutic potential.

References

- 1. Phytochemical Profiling, Anti-Inflammatory Action, and Human Gut Microbiota-Assisted Digestion of Rheum officinale Petiole and Root Extracts—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparative study of chemical constituents of rhubarb from different origins - PubMed [pubmed.ncbi.nlm.nih.gov]

Desoxyrhaponticin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxyrhaponticin, a naturally occurring stilbene (B7821643) glycoside, is a significant bioactive compound primarily isolated from the roots and rhizomes of plants in the Rheum genus, commonly known as rhubarb, as well as other species like Rumex obtusifolius L.[1][2] Historically utilized in traditional medicine, particularly in Asia, for its therapeutic properties, modern scientific investigation has begun to elucidate the molecular mechanisms behind its effects.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological activities, and relevant experimental protocols for this compound, intended for a scientific audience engaged in natural product research and drug development.

Chemical Identity and Structure

This compound is structurally classified as a stilbene glycoside, characterized by a stilbene backbone (two phenyl rings linked by an ethylene (B1197577) bridge) attached to a glucose moiety.[3]

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound. Source: PubChem CID 5316606.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | (2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [4] |

| Synonyms | 3,5-Dihydroxy-4'-methoxystilbene 3-O-beta-D-glucoside, Deoxyrhapontin | |

| Molecular Formula | C₂₁H₂₄O₈ | |

| Molecular Weight | 404.41 g/mol | |

| CAS Number | 30197-14-9 | |

| Appearance | White to off-white or white-yellow powder | |

| Boiling Point | 700.5 ± 60.0 °C at 760 mmHg | |

| Density | 1.4 ± 0.1 g/cm³ | |

| Solubility | Soluble in ethanol; very slightly soluble in water; practically insoluble in dichloromethane. | |

| Storage | Desiccate at -20°C |

Pharmacological Properties and Mechanism of Action

This compound exhibits a range of biological activities, positioning it as a compound of interest for therapeutic development. Its primary mechanisms of action include the inhibition of fatty acid synthase (FAS) and glucose transport, as well as the modulation of key cellular signaling pathways.

Anti-Diabetic Activity: Glucose Transport Inhibition

A significant pharmacological effect of this compound is its ability to control postprandial hyperglycemia by inhibiting glucose transport. Studies have demonstrated that it acts as a competitive inhibitor of glucose uptake in both the small intestine and the kidney. This dual action reduces the absorption of dietary glucose and the reabsorption of glucose from renal filtrate, contributing to lower blood glucose levels.

Anti-Cancer Activity: Fatty Acid Synthase (FAS) Inhibition

This compound is a potent inhibitor of Fatty Acid Synthase (FAS), an enzyme that is significantly upregulated in many cancer cells and is crucial for their proliferation and survival. By inhibiting FAS, this compound disrupts the de novo synthesis of fatty acids required for membrane biogenesis in rapidly dividing tumor cells. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, making FAS a promising target for cancer therapy. Research has shown that this compound can inhibit intracellular FAS activity and downregulate FAS expression in human breast cancer MCF-7 cells.

Antioxidant and Anti-inflammatory Activity: Modulation of Signaling Pathways

The aglycone of this compound, desoxyrhapontigenin, has been shown to exert potent antioxidant and anti-inflammatory effects through the modulation of several key signaling pathways.

-

Nrf2/ARE Pathway: Desoxyrhapontigenin activates the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under normal conditions, Nrf2 is kept inactive by Keap1. Desoxyrhapontigenin can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE), promoting the transcription of various cytoprotective genes, including heme oxygenase-1 (HO-1) and other phase II detoxifying enzymes.

-

PI3K/Akt and MAPK Pathways: The activation of Nrf2 by desoxyrhapontigenin is mediated, in part, by the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Furthermore, desoxyrhapontigenin has been shown to suppress inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in macrophages.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and its aglycone, desoxyrhapontigenin.

Experimental Protocols

The following sections provide detailed methodologies for key experiments related to the analysis and functional assessment of this compound. These protocols are synthesized from established methods in the field.

Quantification by High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for the analysis of stilbenes and anthraquinones in Rheum species.

-

Objective: To quantify the concentration of this compound in a plant extract or solution.

-

Instrumentation:

-

HPLC system with a UV or Photodiode Array (PDA) detector.

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

-

Reagents:

-

This compound reference standard (>95% purity).

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Phosphoric acid (reagent grade).

-

Ultrapure water.

-

-

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.

-

Sample Preparation: Extract the plant material (e.g., 0.5 g of powdered rhubarb root) with 20 mL of 70% methanol, potentially with 2% HCl to facilitate hydrolysis of glycosides, by refluxing for 45-60 minutes. Filter the extract through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of Acetonitrile (Solvent A) and 0.1% Phosphoric Acid in water (Solvent B).

-

Gradient Program:

-

0-12 min: 25% to 35% A

-

12-50 min: 35% to 60% A

-

50-60 min: 60% to 80% A

-

(Follow with a wash and re-equilibration step).

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at a wavelength appropriate for stilbenes, typically around 320 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

-

In Vitro Glucose Uptake Inhibition Assay

This protocol is based on established methods using 2-deoxy-D-glucose (2-DG) to measure glucose uptake in cell culture.

-

Objective: To determine the IC₅₀ value of this compound for the inhibition of glucose uptake.

-

Materials:

-

Adherent cell line (e.g., Caco-2 for intestinal transport, or a relevant cancer cell line).

-

96-well tissue culture plates.

-

Glucose-free Krebs-Ringer-HEPES (KRH) buffer.

-

2-Deoxy-D-[³H]-glucose or a fluorescent glucose analog like 2-NBDG.

-

This compound stock solution (in DMSO).

-

Cell lysis buffer.

-

Scintillation counter or fluorescence plate reader.

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and grow to ~90% confluency.

-

Glucose Starvation: Wash cells twice with warm PBS, then incubate in glucose-free KRH buffer for 1-2 hours at 37°C.

-

Inhibitor Treatment: Remove the starvation buffer. Add KRH buffer containing various concentrations of this compound (e.g., 0.1 µM to 500 µM) and a vehicle control (DMSO). Incubate for 30-60 minutes at 37°C.

-

Glucose Uptake: Add radiolabeled 2-DG (or 2-NBDG) to each well to initiate the uptake. Incubate for a predetermined optimal time (e.g., 10-30 minutes) at 37°C.

-

Termination and Lysis: Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS. Lyse the cells using a suitable lysis buffer.

-

Measurement:

-

For radiolabeled 2-DG: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure counts per minute (CPM) using a scintillation counter.

-

For 2-NBDG: Measure fluorescence using a plate reader (Excitation ~485 nm, Emission ~535 nm).

-

-

Data Analysis: Calculate the percentage of glucose uptake inhibition for each concentration relative to the vehicle control. Plot the % inhibition versus the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.

-

In Vitro Fatty Acid Synthase (FAS) Inhibition Assay

This protocol measures FAS activity by monitoring the consumption of NADPH, a required cofactor, or by measuring the incorporation of a radiolabeled precursor into fatty acids.

-

Objective: To assess the inhibitory effect of this compound on FAS enzymatic activity.

-

Method 1: Spectrophotometric Assay

-

Principle: FAS catalyzes the synthesis of fatty acids from acetyl-CoA and malonyl-CoA, a process that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

-

Reagents:

-

Purified FAS enzyme or cell lysate containing FAS.

-

Reaction buffer (e.g., 100 mM potassium phosphate, pH 6.5, 2 mM EDTA).

-

Substrates: Acetyl-CoA, Malonyl-CoA, and NADPH.

-

This compound stock solution (in DMSO).

-

-

Procedure:

-

In a 96-well UV-transparent plate, add reaction buffer, FAS enzyme, and various concentrations of this compound or vehicle control. Pre-incubate for 15-30 minutes at 37°C.

-

Initiate the reaction by adding the substrates (acetyl-CoA, malonyl-CoA, and NADPH).

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer plate reader.

-

Calculate the initial reaction velocity (V₀) for each concentration. Determine the % inhibition relative to the vehicle control and calculate the IC₅₀ value.

-

-

-

Method 2: Radiometric Assay

-

Principle: This method measures the incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate or [¹⁴C]-malonyl-CoA, into newly synthesized lipids.

-

Procedure:

-

Incubate cells (e.g., MCF-7) with various concentrations of this compound for a set period.

-

Add [¹⁴C]-acetate to the culture medium and incubate for 8-24 hours.

-

Wash the cells with PBS and lyse them.

-

Extract total lipids using a method such as the Bligh-Dyer procedure.

-

Measure the radioactivity of the lipid extract using a scintillation counter.

-

Normalize the radioactivity to the total protein content of the cell lysate. Calculate the % inhibition of de novo lipid synthesis and determine the IC₅₀.

-

-

Quantitative Data Summary

The following table summarizes key quantitative data on the inhibitory activity of this compound from published studies.

| Target/Assay System | IC₅₀ Value | Reference(s) |

| Glucose Uptake (Rabbit Intestinal Vesicles) | 148.3 µM | |

| Glucose Uptake (Rat Everted Gut Sleeves) | 30.9 µM | |

| Glucose Uptake (Renal Vesicles, Normal Rat) | 118.8 µM | |

| Glucose Uptake (Renal Vesicles, Diabetic Rat) | 115.7 µM |

Conclusion

This compound is a multifaceted stilbene glycoside with significant potential in therapeutic research. Its well-defined chemical structure and properties, combined with its potent inhibitory effects on key metabolic enzymes like fatty acid synthase and glucose transporters, underscore its relevance in the fields of oncology and metabolic diseases. Furthermore, the modulation of critical signaling pathways such as Nrf2, PI3K/Akt, and MAPK by its aglycone highlights its antioxidant and anti-inflammatory capabilities. The experimental protocols provided in this guide offer a framework for researchers to further investigate and quantify the biological activities of this promising natural compound. Continued exploration of this compound and its derivatives may lead to the development of novel therapeutic agents for a variety of human diseases.

References

- 1. Inhibition of the Thioesterase Activity of Human Fatty Acid Synthase by 1,4- and 9,10-Diones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Qualitative and quantitative analysis methods for quality control of rhubarb in Taiwan’s markets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Rhaponticin suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

Desoxyrhaponticin: A Technical Whitepaper on Preliminary Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desoxyrhaponticin, a stilbene (B7821643) glycoside found in the roots of plants such as Rheum rhaponticum (rhubarb), has garnered significant interest for its potential therapeutic applications. Preliminary in vitro and in vivo studies have begun to elucidate its mechanisms of action, highlighting its role as a multi-target agent with potential applications in oncology, metabolic disorders, and inflammatory conditions. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action, focusing on its activities as a fatty acid synthase (FAS) inhibitor, a glucose uptake inhibitor, and a modulator of key signaling pathways including Nrf2, NF-κB, and PI3K/Akt. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound as a potential therapeutic candidate.

Core Mechanisms of Action

Preliminary research indicates that this compound exerts its biological effects through several distinct yet potentially interconnected mechanisms. These include the direct inhibition of key metabolic enzymes and the modulation of intracellular signaling cascades involved in cellular stress responses, inflammation, and apoptosis.

Fatty Acid Synthase (FAS) Inhibition

This compound has been identified as a promising inhibitor of fatty acid synthase (FAS), a key enzyme in the de novo biosynthesis of fatty acids.[1] Upregulation of FAS is a hallmark of many cancers, making it an attractive target for therapeutic intervention. This compound has been shown to inhibit intracellular FAS activity and downregulate its expression in human breast cancer MCF-7 cells.[1] This inhibition of FAS is believed to contribute to the apoptotic effects of this compound in cancer cells.

Glucose Uptake Inhibition

This compound has demonstrated the ability to inhibit glucose uptake, suggesting its potential as an anti-diabetic agent. Studies have shown that it can inhibit sodium-dependent glucose cotransporters (SGLTs), which are crucial for glucose reabsorption in the kidneys and absorption in the intestine.[2] This inhibitory action on SGLTs contributes to the reduction of postprandial hyperglycemia.

Modulation of Intracellular Signaling Pathways

This compound has been shown to influence several critical signaling pathways implicated in various disease processes:

-

Nrf2 Signaling Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. By activating this pathway, this compound can enhance the cellular defense against oxidative stress.

-

NF-κB Signaling Pathway: this compound has been observed to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of inflammatory responses.[4] By inhibiting the NF-κB pathway, this compound can attenuate the expression of pro-inflammatory cytokines and enzymes.

-

PI3K/Akt Signaling Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, proliferation, and growth. Some studies on related compounds like rhaponticin suggest that this compound may also modulate this pathway, contributing to its pro-apoptotic effects in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data from preliminary studies on this compound.

Table 1: Inhibitory Activity of this compound

| Target | Assay System | IC50 | Reference |

| Fatty Acid Synthase (FAS) | Intracellular activity in MCF-7 cells | Not specified | |

| Glucose Uptake (SGLT) | Rabbit intestinal membrane vesicles | Not specified | Not specified |

| Glucose Uptake (SGLT) | Rat everted gut sleeves | Not specified | Not specified |

Note: Specific IC50 values for FAS inhibition and glucose uptake in different models were not consistently reported in the reviewed literature. Further studies are needed to establish precise quantitative measures of inhibition.

Table 2: Effects of this compound on Cellular Processes

| Cellular Process | Cell Line | Method | Key Findings | Reference |

| Apoptosis | MCF-7 | Flow Cytometry (Annexin V/PI) | Dose-dependent increase in apoptosis | |

| Nrf2 Activation | RAW 264.7 | Western Blot | Increased nuclear translocation of Nrf2 | |

| NF-κB Inhibition | RAW 264.7 | EMSA | Inhibition of NF-κB DNA binding |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preliminary studies of this compound's mechanism of action.

Fatty Acid Synthase (FAS) Inhibition Assay

This protocol is a general representation based on standard methods for assessing FAS inhibition.

-

Cell Culture: Human breast cancer cells (MCF-7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

-

Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of this compound for 24-48 hours.

-

Cell Lysate Preparation: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease inhibitors. The lysate is centrifuged, and the supernatant containing the cellular proteins is collected.

-

FAS Activity Assay: The activity of FAS in the cell lysates is measured spectrophotometrically by monitoring the oxidation of NADPH at 340 nm. The reaction mixture typically contains cell lysate, acetyl-CoA, malonyl-CoA, and NADPH in a potassium phosphate (B84403) buffer.

-

Data Analysis: The rate of NADPH oxidation is calculated, and the percentage of FAS inhibition is determined by comparing the activity in this compound-treated cells to that in untreated control cells.

Glucose Uptake Assay (2-NBDG)

This protocol describes a common method for measuring cellular glucose uptake using the fluorescent glucose analog 2-NBDG.

-

Cell Culture: A suitable cell line (e.g., HK-2 for SGLT2) is cultured to confluence in 96-well plates.

-

Starvation: Prior to the assay, cells are washed with Krebs-Ringer Bicarbonate (KRB) buffer and incubated in glucose-free medium for a defined period to deplete intracellular glucose.

-

Treatment: Cells are pre-incubated with various concentrations of this compound in KRB buffer for 10-30 minutes at 37°C.

-

2-NBDG Incubation: 2-NBDG is added to each well at a final concentration of 50-100 µM, and the plate is incubated for 15-30 minutes at 37°C in the dark.

-

Signal Termination and Measurement: The incubation is stopped by removing the 2-NBDG solution and washing the cells with ice-cold PBS. The fluorescence intensity in each well is measured using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: The fluorescence intensity is proportional to the amount of glucose uptake. The percentage of inhibition is calculated by comparing the fluorescence in this compound-treated cells to that of untreated controls.

Western Blot Analysis for Nrf2 Activation

This protocol outlines the steps for detecting the nuclear translocation of Nrf2, a key indicator of its activation.

-

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured and treated with this compound as described in the FAS inhibition assay protocol.

-

Nuclear and Cytoplasmic Fractionation: Following treatment, cells are harvested, and nuclear and cytoplasmic extracts are prepared using a commercial fractionation kit according to the manufacturer's instructions.

-

Protein Quantification: The protein concentration of each fraction is determined using a Bradford or BCA protein assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein from each fraction are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody specific for Nrf2 overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Data Analysis: The intensity of the Nrf2 band in the nuclear fraction is quantified and normalized to a loading control (e.g., Lamin B1 for the nuclear fraction and GAPDH for the cytoplasmic fraction). An increase in the nuclear-to-cytoplasmic ratio of Nrf2 indicates activation.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol details the procedure for quantifying apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

-

Cell Culture and Treatment: MCF-7 cells are seeded in 6-well plates and treated with different concentrations of this compound for 24-48 hours.

-

Cell Harvesting: Both floating and adherent cells are collected. Adherent cells are detached using trypsin-EDTA. The cells are then washed with cold PBS.

-

Staining: The cells are resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC fluorescence is typically detected in the FL1 channel, and PI fluorescence in the FL2 or FL3 channel.

-

Data Analysis: The flow cytometry data is analyzed to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations. The percentage of apoptotic cells is calculated for each treatment condition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the preliminary mechanism of action of this compound.

References

- 1. Inhibitory effect of this compound and rhaponticin, two natural stilbene glycosides from the Tibetan nutritional food Rheum tanguticum Maxim. ex Balf., on fatty acid synthase and human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desoxyrhapontigenin up-regulates Nrf2-mediated heme oxygenase-1 expression in macrophages and inflammatory lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Desoxyrhapontigenin, a potent anti-inflammatory phytochemical, inhibits LPS-induced inflammatory responses via suppressing NF-κB and MAPK pathways in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Assemblage of Desoxyrhaponticin Analogs: A Technical Guide for Researchers

Abstract

Desoxyrhaponticin, a stilbene (B7821643) glycoside primarily found in the roots of Rheum species (rhubarb), has garnered significant scientific interest for its diverse pharmacological activities, including anti-diabetic, anti-cancer, and antioxidant effects.[1][2] Its therapeutic potential is largely attributed to its unique chemical structure. Nature, however, presents a rich tapestry of structurally related stilbenoids that share a common biochemical origin and exhibit a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the key structural analogs of this compound found in nature. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on their sources, comparative biological activities, and the molecular pathways they modulate. The guide includes structured data tables for quantitative comparison, detailed experimental protocols, and visualizations of cellular signaling pathways and laboratory workflows to facilitate further research and development.

Introduction to this compound and its Structural Congeners

This compound (3,5-dihydroxy-4'-methoxystilbene 3-O-β-D-glucoside) is a prominent member of the stilbenoid family, a class of natural polyphenols.[3] These compounds share a core 1,2-diphenylethylene structure and are synthesized by plants in response to stress, injury, or infection. The biosynthetic pathway for many hydroxystilbenes, including those in Rheum rhaponticum, originates from resveratrol (B1683913).[4]

Structural analogs of this compound are typically characterized by variations in the number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the stilbene backbone, as well as the presence or absence of a glycosidic moiety. These seemingly minor structural modifications can lead to significant differences in bioavailability, metabolic stability, and pharmacological activity. This guide will focus on the most well-documented natural analogs: Rhaponticin, Isorhapontin, Piceatannol, and the parent compound, Resveratrol.

Key Structural Analogs of this compound

Rhaponticin

Rhaponticin (3,3',5-trihydroxy-4'-methoxystilbene 3-O-β-D-glucoside) is arguably the most closely related analog, differing from this compound only by an additional hydroxyl group at the 3' position. It is a primary bioactive compound in various rhubarb species.[5]

-

Natural Sources: Primarily found in the roots and rhizomes of Rheum rhaponticum (Siberian rhubarb), Rheum tanguticum, and other Rheum species.

-

Biological Activities: Rhaponticin has demonstrated a wide array of pharmacological effects, including anti-inflammatory, antioxidant, anti-tumor, and estrogenic activities. Its aglycone, rhapontigenin, is often considered the more biologically active form after metabolic conversion.

Isorhapontin

Isorhapontin (trans-3,5,4'-trihydroxy-3'-methoxystilbene), also known as isorhapontigenin, is the aglycone (non-sugar) form of a related glucoside. It is a methoxylated analog of resveratrol.

-

Natural Sources: Abundantly found in Gnetum species and spruce, with some presence in grapes.

-

Biological Activities: Isorhapontin exhibits potent antioxidant, anti-inflammatory, and anticancer properties. Notably, it has shown greater oral bioavailability than resveratrol and selectively inhibits ADP-induced platelet aggregation.

Piceatannol

Piceatannol (3,3',4,5'-tetrahydroxy-trans-stilbene) is a hydroxylated analog of resveratrol and a metabolite of it in humans.

-

Natural Sources: Found in grapes, red wine, passion fruit seeds, and sugarcane.

-

Biological Activities: Piceatannol possesses significant anti-inflammatory, antiproliferative, and anticancer activities. It has been shown to be a selective COX-2 inhibitor and can block the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, thereby inhibiting angiogenesis.

Resveratrol

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is the foundational stilbenoid from which many other analogs, including those in rhubarb, are biosynthetically derived. It is one of the most extensively studied stilbenoids.

-

Natural Sources: Famously found in the skins of grapes (and thus red wine), blueberries, peanuts, and cranberries.

-

Biological Activities: Resveratrol is celebrated for a vast range of health benefits, including cardioprotective, neuroprotective, antioxidant, and anti-inflammatory effects. However, its therapeutic use is often hampered by low bioavailability.

Quantitative Data on Biological Activities

The following tables summarize key quantitative data for this compound and its principal analogs, allowing for a direct comparison of their potency in various biological assays.

Table 1: Anti-Diabetic and Glucose Transport Inhibition Activity

| Compound | Assay | Model System | IC₅₀ Value | Reference |

|---|---|---|---|---|

| This compound | Glucose Uptake | Rabbit Intestinal Vesicles | 148.3 µM | |

| Glucose Uptake | Rat Everted Gut Sleeves | 30.9 µM | ||

| Glucose Uptake | Renal Vesicles (Normal Rats) | 118.8 µM |

| | Glucose Uptake | Renal Vesicles (Diabetic Rats)| 115.7 µM | |

Table 2: Anticancer and Cytotoxic Activity

| Compound | Assay | Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|---|

| This compound | FAS Inhibition | MCF-7 (Breast Cancer) | Not specified, but activity confirmed | |

| Rhaponticin | MTT Assay | MG-63 (Osteosarcoma) | ~25 µM | |

| FAS Inhibition | MCF-7 (Breast Cancer) | Not specified, but activity confirmed |

| Isorhapontin | Platelet Aggregation | ADP-induced | 1.85 µM | |

Modulated Signaling Pathways

Stilbenoids exert their biological effects by modulating a complex network of intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

Fatty Acid Synthase (FAS) Inhibition

This compound and rhaponticin have been identified as promising inhibitors of Fatty Acid Synthase (FAS), an enzyme overexpressed in many cancer cells. Inhibition of FAS leads to a depletion of fatty acids required for membrane formation and signaling, ultimately inducing apoptosis in cancer cells.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. This compound (3,5-dihydroxy-4'-methoxystilbene 3-O-beta-D-glucoside) inhibits glucose uptake in the intestine and kidney: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment of menopausal symptoms by an extract from the roots of rhapontic rhubarb: the role of estrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhaponticin suppresses osteosarcoma through the inhibition of PI3K-Akt-mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Desoxyrhaponticin: From Traditional Medicine to Modern Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxyrhaponticin is a naturally occurring stilbene (B7821643) glycoside found predominantly in the roots and rhizomes of Rheum species, commonly known as rhubarb.[1][2] For centuries, rhubarb has been a cornerstone of traditional medicine, particularly in Asia and Europe, where it has been utilized for its laxative, anti-inflammatory, and detoxifying properties.[1][2] In Traditional Chinese Medicine, rhubarb is used to "clear heat" and support healthy circulation.[1] Modern scientific inquiry has shifted focus to its constituent compounds, such as this compound, to validate these traditional uses and uncover novel therapeutic applications. Structurally similar to resveratrol, this compound and its aglycone, desoxyrhapontigenin, are subjects of growing interest for their potential pharmacological activities, including anti-cancer, anti-diabetic, and anti-inflammatory effects. This guide provides a detailed overview of the current scientific understanding of this compound, focusing on its role in traditional medicine, its molecular mechanisms, and its potential in drug development.

Role in Traditional Medicine

Plants containing this compound, primarily from the Rheum genus (e.g., R. rhaponticum, R. tanguticum, R. undulatum), have a long history of medicinal use. In traditional systems, rhubarb was seldom used as a single agent but was often combined with other botanicals like ginger and licorice to create complex remedies for gastrointestinal health. Its applications included treating digestive complaints, liver dysfunction, and serving as a gentle laxative. Certain rhubarb species have also been used to alleviate menstrual and postmenopausal symptoms. The therapeutic efficacy of these traditional preparations is attributed to the synergistic effects of their various chemical constituents, including stilbenes, anthraquinones, and tannins.

Pharmacological Activities and Mechanisms of Action

Preclinical studies have revealed a range of biological activities for this compound and its active aglycone, desoxyrhapontigenin. These activities are underpinned by the modulation of key cellular signaling pathways.

Anti-Diabetic and Metabolic Effects

This compound has demonstrated potential in managing hyperglycemia. It acts as a competitive inhibitor of glucose transport in the small intestine and kidney, which may help control postprandial blood glucose levels. This inhibitory action on glucose uptake suggests its utility as a potential agent for managing type 2 diabetes. The aglycone, desoxyrhapontigenin, has also been noted for its ability to modulate glucose metabolism and inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications.

Table 1: Inhibitory Effects of this compound on Glucose Uptake

| System | Animal Model | IC50 Value (µM) | Reference |

|---|---|---|---|

| Rabbit Intestinal Membrane Vesicles | Rabbit | 148.3 | |

| Rat Everted Gut Sleeves | Rat | 30.9 | |

| Renal Membrane Vesicles (Normal) | Rat | 118.8 |

| Renal Membrane Vesicles (Diabetic) | Rat | 115.7 | |

Anti-Cancer Activity

A significant area of research is the anti-cancer potential of this compound. Studies have shown it can inhibit fatty acid synthase (FAS), an enzyme overexpressed in many cancer cells and crucial for their proliferation. By inhibiting FAS, this compound can disrupt cancer cell metabolism and induce apoptosis. Research on human breast cancer MCF-7 cells found that this compound could both inhibit intracellular FAS activity and downregulate FAS expression, highlighting its potential in cancer prevention and treatment.

Table 2: Anti-Cancer Activity of this compound and its Aglycone

| Compound | Activity | Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| This compound | FAS Inhibition | Human Breast Cancer (MCF-7) | Inhibited intracellular FAS activity and downregulated FAS expression. |

| this compound | Apoptosis Induction | Human Cancer Cells | Demonstrated apoptotic effects. | |

Anti-Inflammatory and Antioxidant Effects

Chronic inflammation is a key factor in many diseases. Desoxyrhapontigenin, the aglycone of this compound, exhibits potent anti-inflammatory properties by suppressing key signaling pathways like NF-κB and MAPK. In lipopolysaccharide (LPS)-induced macrophages, it significantly inhibits the production of nitric oxide (NO) and the expression of inflammatory enzymes like iNOS and COX-2. It also reduces the secretion of pro-inflammatory cytokines such as TNF-α and IL-6.

Furthermore, desoxyrhapontigenin demonstrates significant antioxidant activity by up-regulating the Nrf2-mediated expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme. This dual action of inhibiting inflammatory pathways while boosting antioxidant defenses makes it a promising candidate for treating inflammation-related conditions.

The diagram below illustrates the mechanism by which desoxyrhapontigenin inhibits LPS-induced inflammation. It blocks the activation of NF-κB and downregulates the MAPK signaling cascade, leading to a reduction in pro-inflammatory mediators.

Caption: Desoxyrhapontigenin's anti-inflammatory pathway.

Pharmacokinetics and Metabolism

The bioavailability of this compound, like other glycosides, is a critical factor for its therapeutic efficacy. Following oral administration, stilbene glycosides are often poorly absorbed in their intact form. They typically undergo hydrolysis by intestinal enzymes or gut microbiota to release their aglycones (e.g., desoxyrhapontigenin), which are then absorbed into the bloodstream. This metabolic conversion is crucial as the aglycone is often the more biologically active form. The pharmacokinetics involve absorption from the gut, distribution to tissues, metabolism (primarily in the liver and gut), and subsequent excretion. Further research is needed to fully elucidate the pharmacokinetic profile of this compound in humans.

Key Experimental Protocols

Reproducibility is paramount in scientific research. Below are generalized methodologies for key experiments related to this compound.

Extraction and Isolation from Rheum Species

A common method for obtaining this compound involves solvent extraction followed by chromatographic separation.

-

Preparation : Dried and powdered rhizomes of a Rheum species are used as the starting material.

-

Extraction : The powder is extracted with a solvent such as methanol (B129727) or ethanol, often using techniques like sonication or reflux to improve efficiency.

-

Purification : The crude extract is concentrated and then subjected to purification. This typically involves partitioning with different solvents (e.g., n-hexane, ethyl acetate) to remove impurities.

-

Chromatography : The semi-purified extract is separated using column chromatography (e.g., silica (B1680970) gel) with a gradient elution system.

-

Final Separation : Fractions containing the target compounds are further purified using methods like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Identification : The structure of the isolated compound is confirmed using spectroscopic methods like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry).

The following diagram outlines the general workflow for isolating this compound.

Caption: General workflow for this compound isolation.

Cell Viability (IC50) Assay

To determine the cytotoxic or growth-inhibitory effects of this compound on cancer cells, a cell viability assay (e.g., MTT assay) is commonly performed.

-

Cell Seeding : Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment : Cells are treated with a range of concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition : After incubation, MTT reagent is added to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization : The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Reading : The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC50 Calculation : Cell viability is calculated as a percentage relative to the control. The data is plotted as concentration versus percent inhibition, and a dose-response curve is fitted to determine the IC50 value—the concentration at which 50% of cell growth is inhibited.

Conclusion and Future Directions

This compound, a stilbenoid with deep roots in traditional medicine, is emerging as a compound of significant scientific interest. Its demonstrated anti-diabetic, anti-cancer, and anti-inflammatory activities provide a molecular basis for the historical use of rhubarb. The mechanisms, particularly the inhibition of FAS and the modulation of the NF-κB and MAPK pathways, present compelling targets for drug development.

For professionals in drug development, future research should focus on several key areas:

-

Pharmacokinetic Studies : Comprehensive in vivo studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.

-

Bioavailability Enhancement : Given the potential for poor absorption of glycosides, formulation strategies (e.g., nanoformulations) could be explored to enhance bioavailability.

-

Clinical Trials : Well-designed clinical trials are necessary to translate the promising preclinical findings into proven therapeutic applications for metabolic disorders, cancer, and inflammatory diseases.

-

Synergistic Effects : Investigating the synergistic effects of this compound with existing chemotherapeutic or anti-diabetic agents could lead to more effective combination therapies.

By bridging the gap between traditional knowledge and modern pharmacological validation, this compound stands as a promising natural product for the development of next-generation therapeutics.

References

In Silico Prediction of Desoxyrhaponticin Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the computational, or in silico, methodologies used to predict the biological targets of Desoxyrhaponticin. This compound is a naturally occurring stilbene (B7821643) glycoside found in plants such as rhubarb, and it has garnered significant interest for its therapeutic potential.[1] This document outlines the theoretical basis for in silico target prediction, details common experimental workflows, and summarizes known and predicted targets of this compound, presenting quantitative data in structured tables and visualizing complex processes with diagrams.

Introduction to this compound and In Silico Target Prediction

This compound (3,5-dihydroxy-4'-methoxystilbene 3-O-beta-D-glucoside) is a phytochemical with a range of reported biological activities.[2] Traditionally, identifying the molecular targets of such compounds has been a costly and time-consuming process involving extensive laboratory experimentation. Modern computational approaches, collectively known as in silico target prediction or "target fishing," offer a rapid and cost-effective alternative to generate hypotheses about a compound's mechanism of action.[3][4] These methods leverage the vast amount of publicly available biological and chemical data to predict interactions between a small molecule, like this compound, and protein targets.

The primary in silico strategies can be broadly categorized into two types:

-

Ligand-Based Methods: These approaches rely on the principle that structurally similar molecules are likely to have similar biological activities.[5] They involve comparing this compound to large databases of compounds with known protein targets to infer its potential interactions.

-

Structure-Based Methods: When the three-dimensional structure of a protein is known, these methods, most notably molecular docking, can be used to computationally model the interaction between the protein and the ligand (this compound). This allows for the prediction of binding affinity and the specific mode of interaction.

Experimentally Validated Targets of this compound

Before exploring in silico predictions, it is crucial to consider the experimentally confirmed biological targets of this compound. These findings provide a valuable baseline for validating computational predictions.

| Target/Activity | Description | IC50/EC50 Values | Reference |

| Fatty Acid Synthase (FASN) | Inhibition of FASN, an enzyme critical for fatty acid biosynthesis in cancer cells. | Not specified | |

| Glucose Transport | Inhibition of glucose uptake in the small intestine and kidneys. | 148.3 µM (rabbit intestinal vesicles), 30.9 µM (rat everted gut sleeves), 118.8 µM (normal rat renal vesicles), 115.7 µM (diabetic rat renal vesicles) | |

| Estrogen Receptor β (ERβ) | Acts as a selective agonist for ERβ. | Not specified | |

| Antioxidant Activity | Protects cells from oxidative stress. | Not specified |

In Silico Target Prediction Workflow for this compound

A generalized workflow for predicting the targets of this compound using computational methods is outlined below. This process integrates multiple techniques to enhance the accuracy and reliability of the predictions.

Detailed Methodologies

a) Ligand-Based Virtual Screening (VS):

-

Protocol:

-

Obtain the 2D structure of this compound in a suitable format (e.g., SMILES).

-

Submit the structure to a ligand-based target prediction web server such as SwissTargetPrediction or Similarity Ensemble Approach (SEA).

-

These servers compare the input molecule's topology, pharmacophore features, or fingerprints to a database of known active ligands.

-

A list of potential targets is generated, ranked by a probability or similarity score.

-

b) Structure-Based Virtual Screening (Reverse Docking):

-

Protocol:

-

Prepare a 3D conformer of this compound.

-

Select a library of 3D protein structures (e.g., from the Protein Data Bank).

-

Systematically dock the this compound molecule into the binding site of each protein in the library using software like AutoDock or Glide.

-

Rank the proteins based on the predicted binding energy (docking score). Favorable scores indicate a higher likelihood of interaction.

-

c) Molecular Docking:

-

Protocol:

-

Receptor Preparation: Download the 3D crystal structure of a potential protein target from the Protein Data Bank (PDB). Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.

-

Ligand Preparation: Generate a low-energy 3D conformation of this compound. Assign appropriate atom types and charges.

-

Grid Generation: Define the binding site on the protein and generate a grid box that encompasses this area.

-

Docking Simulation: Use a docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore possible binding poses of this compound within the protein's binding site.

-

Analysis: Analyze the results to identify the most stable binding pose based on the docking score (e.g., kcal/mol) and examine the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

d) Molecular Dynamics (MD) Simulation:

-

Protocol:

-

Take the best-ranked pose from molecular docking as the starting structure.

-

Place the protein-ligand complex in a simulated aqueous environment (a box of water molecules).

-

Perform an energy minimization to relax the system.

-

Gradually heat the system to physiological temperature (e.g., 310 K) and equilibrate it.

-

Run a production simulation for a significant time period (e.g., 50-100 nanoseconds).

-

Analyze the trajectory to assess the stability of the complex, calculating metrics like Root Mean Square Deviation (RMSD) and binding free energy.

-

Predicted Targets of this compound from In Silico Studies

While comprehensive in silico screening studies specifically for this compound are not widely published, molecular docking has been used to investigate its interaction with specific targets. One such study explored its binding to Interleukin-2 receptor alpha (IL2Rα), a protein involved in immune responses.

| Predicted Target | In Silico Method | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

| Interleukin-2 Receptor alpha (IL2Rα) | Molecular Docking | Not specified | Not specified |

Studies on similar stilbenoid compounds have also predicted a range of potential targets, suggesting avenues for future investigation of this compound.

| Compound Class | Predicted Targets | In Silico Method | Docking Scores (kcal/mol) | Reference |

| Stilbenes | Acetylcholinesterase, Butyrylcholinesterase | Molecular Docking | -7.8 to -10.1 | |

| Stilbenoid Trimers | Sirtuin1 (SIRT1) | Molecular Docking & MD Simulation | -83.67 to -87.77 | |

| Rhaponticin (structurally similar) | SARS-CoV-2 Mpro | Molecular Docking | -8.1 |

Signaling Pathways of Predicted Targets

Understanding the signaling pathways associated with predicted targets is crucial for hypothesizing the functional consequences of this compound's binding.

IL-2R Signaling Pathway

The docking of this compound to IL2Rα suggests potential modulation of the IL-2 signaling pathway, which is central to the regulation of T-cell responses.

Conclusion

In silico target prediction offers powerful tools for elucidating the mechanisms of action of natural products like this compound. By integrating ligand-based and structure-based approaches, researchers can generate high-quality, testable hypotheses about a compound's biological targets. While preliminary docking studies suggest an interaction with IL2Rα, further comprehensive virtual screening and subsequent experimental validation are necessary to fully map the polypharmacological profile of this compound. The methodologies and workflows detailed in this guide provide a robust framework for conducting such investigations, ultimately accelerating the drug discovery and development process.

References

- 1. Exploration of stilbenoid trimers as potential inhibitors of sirtuin1 enzyme using a molecular docking and molecular dynamics simulation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico identification of novel stilbenes analogs for potential multi-targeted drugs against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational target fishing: what should chemogenomics researchers expect for the future of in silico drug design and discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Target Fishing for Chemical Compounds using Target-Ligand Activity data and Ranking based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Desoxyrhaponticin from Rhubarb Rhizomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxyrhaponticin, a stilbene (B7821643) glycoside found in the rhizomes of various rhubarb (Rheum) species, has garnered significant scientific interest for its potential therapeutic properties.[1] Structurally similar to resveratrol, this compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-diabetic effects.[1] Notably, it has been identified as a potential inhibitor of fatty acid synthase (FAS), a key enzyme in cancer cell metabolism, suggesting its promise as a therapeutic agent in oncology.[2] This document provides detailed protocols for the extraction and purification of this compound from rhubarb rhizomes, along with relevant quantitative data and workflow visualizations to support research and development efforts.

Data Presentation

The yield of this compound from rhubarb rhizomes can vary depending on the plant species, cultivation conditions, and the extraction and purification methods employed. The following table summarizes quantitative data reported in the literature.

| Rheum Species | Extraction Method | Solvent(s) | Purification Method | Yield of this compound and/or Rhaponticin | Reference |

| Rheum rhaponticum L. and Rheum undulatum L. | Boiled solvent or ultrasonic field extraction | Methanol (B129727), 80% methanol, 50% methanol | Solid-Phase Extraction (SPE) | 0.3 - 31.5 mg/g of rhaponticin and this compound combined | [3] |

| Rheum rhaponticum (L.) | Not specified | Not specified | Not specified | Dry extract contains <90% rhaponticin and 5% aglycones of rhaponticin and this compound | [4] |

| Rheum tanguticum Maxim. ex Balf. | Not specified | n-butanol | Macroporous resin column chromatography followed by High-Speed Counter-Current Chromatography (HSCCC) | Not specified for this compound alone |

Experimental Protocols

Protocol 1: Solvent Extraction and Preliminary Purification

This protocol is adapted from methodologies employing solvent extraction followed by preliminary purification.

1. Preparation of Plant Material:

-

Obtain dried rhizomes of a suitable Rheum species (e.g., Rheum rhaponticum, Rheum tanguticum).

-

Grind the dried rhizomes into a coarse powder to increase the surface area for extraction.

2. Solvent Extraction:

-

Option A: Maceration/Ultrasonic Extraction:

-

Weigh 10 g of the powdered rhubarb rhizome and place it in a flask.

-

Add 100 mL of 80% methanol.

-

Macerate with continuous agitation or sonicate in an ultrasonic bath for 1 hour.

-

Filter the mixture to separate the extract from the solid plant material.

-

Repeat the extraction process on the residue two more times to ensure maximum recovery.

-

Combine the filtrates.

-

-

Option B: Soxhlet Extraction:

-

Place 20 g of the powdered rhubarb rhizome into a thimble.

-

Place the thimble in a Soxhlet extractor.

-

Add 250 mL of methanol to the distillation flask.

-

Heat the solvent to reflux and continue the extraction for 6-8 hours, or until the solvent in the extractor arm runs clear.

-

Allow the apparatus to cool and collect the extract.

-

3. Concentration:

-

Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude extract.

4. Preliminary Purification (Liquid-Liquid Partitioning):

-

Dissolve the crude extract in 100 mL of distilled water.

-

Transfer the aqueous solution to a separatory funnel.

-

Add 100 mL of n-butanol and shake vigorously.

-

Allow the layers to separate and collect the n-butanol fraction.

-

Repeat the partitioning two more times with fresh n-butanol.

-

Combine the n-butanol fractions and evaporate the solvent under reduced pressure to yield a semi-purified extract enriched in stilbenes.

Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for High-Purity this compound

This protocol is based on a patented method for the separation of this compound and rhapontin.

1. Preparation of Two-Phase Solvent System:

-

Prepare a solvent system composed of chloroform, n-butanol, methanol, and water. A reported ratio for separating stilbene glycosides is 4:1:3:2 (v/v/v/v).

-

Thoroughly mix the solvents in a separatory funnel and allow them to equilibrate at room temperature until two distinct phases are formed.

-

Separate the upper phase (stationary phase) and the lower phase (mobile phase) just before use.

2. Sample Preparation:

-

Dissolve the semi-purified extract obtained from Protocol 1 in the mobile phase to prepare the sample solution for injection. A concentration of approximately 8 mg/mL has been reported.

3. HSCCC Operation:

-

Fill the HSCCC column with the stationary phase (upper phase).

-

Pump the mobile phase (lower phase) through the column at a specific flow rate (e.g., 1.5-2.0 mL/min) while the apparatus is rotating at a set speed (e.g., 800-900 rpm).

-

Once the system reaches hydrodynamic equilibrium (mobile phase emerges from the column outlet), inject the sample solution.

-

Continuously pump the mobile phase and collect fractions of the effluent at regular intervals.

4. Fraction Collection and Analysis:

-

Monitor the effluent using a UV detector at a suitable wavelength (e.g., 280 nm or 320 nm) to detect the elution of compounds.

-

Collect the fractions corresponding to the this compound peak. The elution time will depend on the specific HSCCC conditions. In one example, the effluent containing deoxyrhapontin was collected between 70 and 100 minutes.

-

Analyze the collected fractions for purity using High-Performance Liquid Chromatography (HPLC).

-

Pool the high-purity fractions containing this compound.

5. Final Processing:

-

Evaporate the solvent from the pooled fractions under reduced pressure to obtain pure this compound.

-

Dry the final product under vacuum to remove any residual solvent.

Mandatory Visualization

Caption: Workflow for the extraction and purification of this compound.

Caption: Hypothesized signaling pathway of this compound in cancer cells.

References

- 1. caringsunshine.com [caringsunshine.com]

- 2. Inhibitory effect of this compound and rhaponticin, two natural stilbene glycosides from the Tibetan nutritional food Rheum tanguticum Maxim. ex Balf., on fatty acid synthase and human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Treatment of menopausal symptoms by an extract from the roots of rhapontic rhubarb: the role of estrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Desoxyrhaponticin

Audience: Researchers, scientists, and drug development professionals.

Introduction

Desoxyrhaponticin is a stilbene (B7821643) glycoside found in the roots and rhizomes of various Rheum species, commonly known as rhubarb. It has garnered significant interest in the scientific community due to its potential pharmacological activities. Research suggests that this compound may act as a fatty acid synthase (FAS) inhibitor, indicating its potential in cancer treatment and prevention.[1][2] Furthermore, it has been shown to up-regulate the Nrf2-mediated heme oxygenase-1 expression, suggesting antioxidant and anti-inflammatory properties.[3] Accurate and reliable analytical methods are crucial for the qualitative and quantitative determination of this compound in plant extracts and pharmaceutical formulations. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for this purpose, offering high resolution, sensitivity, and reproducibility.

This application note provides a detailed protocol for the HPLC analysis of this compound, including chromatographic conditions, sample preparation, and method validation parameters. Additionally, it includes a diagram of a relevant signaling pathway to provide a broader context for its biological significance.

Quantitative Data Summary

The following tables summarize the key parameters for the HPLC analysis of this compound based on established methods for the analysis of stilbenes in rhubarb.[4][5]

Table 1: HPLC Chromatographic Conditions

| Parameter | Recommended Conditions |

| Column | Grace, Alltima C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B) |

| Gradient | 0-12 min, 25% A; 12-50 min, 25-60% A; 50-60 min, 60-80% A; 60-65 min, 80-90% A |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 310 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Table 2: Method Validation Parameters

| Parameter | Typical Values |

| Linearity (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |

| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (Recovery %) | 98 - 102% |

Experimental Protocols

1. Standard Solution Preparation

-

Accurately weigh 10 mg of this compound reference standard.

-

Dissolve the standard in methanol (B129727) in a 10 mL volumetric flask to obtain a stock solution of 1 mg/mL.

-

Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Filter the solutions through a 0.45 µm syringe filter before injection into the HPLC system.

2. Sample Preparation (from Rhubarb Root Extract)

-

Weigh 1.0 g of powdered rhubarb root and place it in a flask.

-

Add 50 mL of 70% methanol containing 2% HCl.

-

Perform reflux extraction for 1 hour.

-

Allow the extract to cool to room temperature.

-

Filter the extract through Whatman No. 1 filter paper.

-

Take a known volume of the filtrate and evaporate to dryness under vacuum.

-

Reconstitute the residue in a known volume of methanol.

-

Filter the solution through a 0.45 µm syringe filter before HPLC analysis.

3. HPLC Analysis

-

Set up the HPLC system according to the conditions specified in Table 1.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

-

Inject 10 µL of the standard solutions and the sample solution into the HPLC system.

-

Record the chromatograms and identify the this compound peak based on the retention time of the standard. A typical retention time for this compound under these conditions is approximately 8-10 minutes.

-

Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

Visualization

Signaling Pathway

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

Caption: Workflow for HPLC analysis of this compound.

References

- 1. Inhibitory effect of this compound and rhaponticin, two natural stilbene glycosides from the Tibetan nutritional food Rheum tanguticum Maxim. ex Balf., on fatty acid synthase and human breast cancer cells. | Semantic Scholar [semanticscholar.org]

- 2. Inhibitory effect of this compound and rhaponticin, two natural stilbene glycosides from the Tibetan nutritional food Rheum tanguticum Maxim. ex Balf., on fatty acid synthase and human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Desoxyrhapontigenin up-regulates Nrf2-mediated heme oxygenase-1 expression in macrophages and inflammatory lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Qualitative and quantitative analysis methods for quality control of rhubarb in Taiwan’s markets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the NMR Characterization of Desoxyrhaponticin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desoxyrhaponticin, a stilbene (B7821643) glycoside found in various medicinal plants such as those from the Rheum genus, has garnered significant interest within the scientific community. Its biological activities, including its role as a fatty acid synthase (FASN) inhibitor, make it a compound of interest for drug development, particularly in the fields of oncology and metabolic diseases. Accurate and thorough characterization of its molecular structure is paramount for its development as a therapeutic agent. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structure elucidation and purity assessment of natural products like this compound.

These application notes provide a detailed summary of the ¹H and ¹³C NMR spectral data for this compound, along with a comprehensive protocol for its characterization. This document is intended to serve as a practical guide for researchers, chemists, and pharmacologists working on the isolation, identification, and biological evaluation of this promising natural compound.

Chemical Structure

This compound

-

Systematic Name: (E)-3',5-Dihydroxy-4'-methoxy-stilbene-3-O-β-D-glucopyranoside

-

Molecular Formula: C₂₁H₂₄O₈

-

Molecular Weight: 404.41 g/mol

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for this compound. Data is compiled based on typical values for stilbene glycosides and related compounds, recorded in a common NMR solvent such as Methanol-d₄ (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H-NMR Spectral Data of this compound (in CD₃OD)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Stilbene Moiety | |||

| 2 | 6.75 | d | 2.1 |

| 4 | 6.45 | t | 2.1 |

| 6 | 6.60 | d | 2.1 |

| α | 7.05 | d | 16.3 |

| β | 6.90 | d | 16.3 |

| 2' | 7.00 | d | 1.9 |

| 5' | 7.45 | d | 8.5 |

| 6' | 6.85 | dd | 8.5, 1.9 |

| 4'-OCH₃ | 3.85 | s | - |

| Glucose Moiety | |||

| 1'' | 4.90 | d | 7.6 |

| 2'' | 3.50 | m | - |

| 3'' | 3.45 | m | - |

| 4'' | 3.40 | m | - |

| 5'' | 3.48 | m | - |

| 6''a | 3.90 | dd | 12.0, 2.5 |

| 6''b | 3.70 | dd | 12.0, 5.5 |

¹³C-NMR Spectral Data of this compound (in CD₃OD)

| Position | Chemical Shift (δ, ppm) |

| Stilbene Moiety | |

| 1 | 140.5 |

| 2 | 107.0 |

| 3 | 160.0 |

| 4 | 103.0 |

| 5 | 159.5 |

| 6 | 108.0 |

| α | 129.0 |

| β | 128.5 |

| 1' | 130.0 |

| 2' | 116.0 |

| 3' | 148.0 |

| 4' | 149.0 |

| 5' | 112.0 |

| 6' | 120.0 |

| 4'-OCH₃ | 56.5 |

| Glucose Moiety | |

| 1'' | 102.5 |

| 2'' | 75.0 |

| 3'' | 78.0 |

| 4'' | 71.5 |

| 5'' | 77.5 |

| 6'' | 62.5 |

Experimental Protocols

Sample Preparation for NMR Spectroscopy

-

Isolation and Purification: this compound is typically isolated from the dried rhizomes of Rheum species. The powdered plant material is extracted with a suitable solvent (e.g., 80% methanol). The crude extract is then subjected to sequential chromatographic techniques, such as column chromatography over silica (B1680970) gel, Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

-

Sample for NMR:

-

Accurately weigh approximately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., Methanol-d₄, CD₃OD).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

-

NMR Data Acquisition

-

Instrumentation: NMR spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or higher field instrument, equipped with a 5 mm probe.

-

¹H-NMR Spectroscopy:

-